{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine
Brand Name: Vulcanchem
CAS No.: 22441-56-1
VCID: VC3356784
InChI: InChI=1S/C11H19N/c1-8(2)12-7-11-6-9-3-4-10(11)5-9/h3-4,8-12H,5-7H2,1-2H3
SMILES: CC(C)NCC1CC2CC1C=C2
Molecular Formula: C11H19N
Molecular Weight: 165.27 g/mol

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine

CAS No.: 22441-56-1

Cat. No.: VC3356784

Molecular Formula: C11H19N

Molecular Weight: 165.27 g/mol

* For research use only. Not for human or veterinary use.

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine - 22441-56-1

Specification

CAS No. 22441-56-1
Molecular Formula C11H19N
Molecular Weight 165.27 g/mol
IUPAC Name N-(2-bicyclo[2.2.1]hept-5-enylmethyl)propan-2-amine
Standard InChI InChI=1S/C11H19N/c1-8(2)12-7-11-6-9-3-4-10(11)5-9/h3-4,8-12H,5-7H2,1-2H3
Standard InChI Key IXTJHTQVQAKARN-UHFFFAOYSA-N
SMILES CC(C)NCC1CC2CC1C=C2
Canonical SMILES CC(C)NCC1CC2CC1C=C2

Introduction

Structural Characterization and Physical Properties

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine is an organic compound featuring a bicyclo[2.2.1]heptene scaffold with a propan-2-yl amine group. The compound is registered under CAS number 22441-56-1, as identified in chemical databases . This bicyclic amine combines the structural rigidity of the norbornene framework with the functional reactivity of a secondary amine.

The core structural element, the bicyclo[2.2.1]hept-5-ene moiety (also known as norbornene), provides conformational rigidity to the molecule. This bicyclic framework consists of a cyclohexene ring with a methylene bridge between carbon atoms 1 and 4, creating a characteristic "cage-like" structure. The double bond between carbon atoms 5 and 6 introduces unsaturation, significantly influencing the compound's reactivity profile.

Physical and Chemical Characteristics

Based on analysis of similar bicyclic amines, the following properties can be expected for {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine:

PropertyEstimated Value/Description
Physical StateColorless to pale yellow liquid
Molecular WeightApproximately 165.28 g/mol
Boiling PointEstimated 150-160°C at atmospheric pressure
SolubilitySoluble in organic solvents such as dichloromethane, slightly soluble in water
DensityApproximately 0.90-0.95 g/cm³
Refractive IndexEstimated 1.48-1.52

Stereochemical Considerations

The bicyclo[2.2.1]heptene framework introduces stereochemical complexity, particularly regarding the position of the methyl group at the 2-position. Two main isomers can exist:

  • Exo-configuration: The methyl substituent points away from the bridge

  • Endo-configuration: The methyl substituent points toward the bridge

Synthetic Methodologies

The synthesis of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine can be approached through several strategic pathways, drawing on established methods for similar bicyclic amines.

Primary Synthetic Routes

Based on documented approaches for related compounds, the following synthetic routes are most viable:

Reductive Amination

This approach involves the reaction between bicyclo[2.2.1]hept-5-ene-2-carbaldehyde and propan-2-amine under reductive conditions. The process typically employs sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents in a protic solvent such as methanol or ethanol.

The reaction proceeds via the formation of an imine intermediate, which subsequently undergoes reduction to yield the desired amine product. This method is advantageous due to its mild conditions and typically high selectivity.

Nucleophilic Substitution

This approach utilizes the reaction between a suitable bicyclo[2.2.1]hept-5-en-2-ylmethyl halide (typically chloride or bromide) and propan-2-amine. The reaction may require elevated temperatures and potentially a base to neutralize the hydrohalide byproduct.

As observed with similar compounds, optimizing the stoichiometry is crucial to minimize the formation of dialkylated byproducts. Employing excess propan-2-amine can drive the reaction toward monoalkylation.

Industrially Viable Production Methods

For larger-scale production, modifications to the above methods may be necessary. The use of continuous flow reactors has demonstrated advantages for similar bicyclic amine syntheses, offering improved heat transfer, reaction control, and productivity.

The selection of appropriate catalysts significantly influences the stereoselectivity of the synthesis, particularly regarding exo/endo selectivity. Research on norbornene derivatives indicates that certain metal catalysts can enhance the formation of exo-products, which is generally preferable due to their higher stability and reactivity .

Chemical Reactivity Profile

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine exhibits a diverse reactivity profile driven by both its amine functionality and unsaturated bicyclic core.

Reactions involving the Amine Group

As a secondary amine, this compound can participate in numerous characteristic reactions:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides

  • Alkylation: Further alkylation to form tertiary amines

  • Carbamate Formation: Reaction with chloroformates to yield carbamates

  • Salt Formation: Protonation with acids to form ammonium salts

The steric hindrance introduced by both the bicyclic structure and the isopropyl group moderates the nucleophilicity of the nitrogen, potentially leading to slower reaction rates compared to less hindered secondary amines.

Reactions involving the Bicyclic Framework

The norbornene core presents additional reactive sites:

  • Olefin Metathesis: The C=C double bond can participate in olefin metathesis reactions

  • Diels-Alder Reactions: The norbornene unit can act as a dienophile in cycloaddition reactions

  • Hydrogenation: Reduction of the double bond to form the corresponding saturated bicyclic compound

  • Epoxidation: Formation of epoxides with peroxy acids

The unique structural constraints of the bicyclic framework influence the stereochemical outcome of these reactions, often leading to high selectivity.

Reaction Mechanisms

The nucleophilic character of the amine nitrogen typically dominates the compound's reactivity. In reactions involving electrophilic reagents, the nitrogen atom acts as the primary site of attack. The reaction mechanism generally involves:

  • Nucleophilic attack by the nitrogen lone pair

  • Formation of a transition state or intermediate

  • Proton transfer or elimination step

  • Formation of the final product

The steric environment around the nitrogen influences both the rate and selectivity of these processes, with the bicyclic and isopropyl groups creating a distinctive reactivity profile that differentiates this compound from simpler secondary amines.

Spectroscopic Characterization

Comprehensive spectroscopic analysis provides crucial structural confirmation and aids in purity assessment of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the compound's structure and comparison with similar bicyclic amines, the following characteristic NMR signals can be anticipated:

¹H NMR Spectroscopy

Key proton signals would include:

  • Olefinic protons (5-en): δ 5.9-6.2 ppm (multiplet)

  • Bridgehead protons: δ 2.7-2.9 ppm (multiplet)

  • Methylene protons adjacent to nitrogen: δ 2.4-2.6 ppm (doublet or multiplet)

  • Isopropyl methine: δ 2.7-2.9 ppm (multiplet or septet)

  • Isopropyl methyl groups: δ 0.9-1.1 ppm (doublet)

  • Bridge and framework protons: δ 1.2-1.8 ppm (complex multiplets)

¹³C NMR Spectroscopy

Characteristic carbon signals would include:

  • Olefinic carbons: δ 132-138 ppm

  • Bridgehead carbons: δ 41-49 ppm

  • Methylene carbon adjacent to nitrogen: δ 51-55 ppm

  • Isopropyl methine carbon: δ 47-50 ppm

  • Isopropyl methyl carbons: δ 20-24 ppm

  • Framework carbons: δ 28-40 ppm

Infrared Spectroscopy

Expected characteristic IR absorption bands include:

  • N-H stretching: 3300-3500 cm⁻¹ (weak, may be obscured due to secondary amine)

  • C-H stretching (alkyl): 2850-2950 cm⁻¹

  • C-H stretching (olefinic): 3000-3100 cm⁻¹

  • C=C stretching: 1620-1680 cm⁻¹

  • C-N stretching: 1030-1230 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis would likely reveal the following fragmentation pattern:

  • Molecular ion peak (M⁺) at m/z ≈ 165

  • Loss of isopropyl group: fragment at m/z ≈ 122

  • Fragmentation of the bicyclic system: various fragments

Applications and Research Significance

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine demonstrates potential value across multiple scientific and industrial domains, based on the properties of similar bicyclic amines.

Pharmaceutical Research Applications

The bicyclic framework provides a rigid scaffold that can influence biological activity in drug development. Potential applications include:

  • Receptor Ligand Development: The rigid bicyclic structure may enhance binding specificity to certain receptors

  • Building Block for Drug Synthesis: As an intermediate in the synthesis of more complex therapeutic agents

  • Structure-Activity Relationship Studies: To investigate the impact of conformational rigidity on biological activity

Similar compounds with the bicyclo[2.2.1]heptene scaffold have shown potential in the development of neuropeptide receptor antagonists, suggesting possible neurological applications.

Materials Science Applications

The compound's unique structure makes it valuable in materials development:

  • Polymer Chemistry: As a monomer or modifier in specialized polymers

  • Surface Functionalization: For modifying material surfaces

  • Cross-linking Agent: In the development of advanced materials with specific physical properties

The norbornene component is particularly significant, as it enables participation in ring-opening metathesis polymerization (ROMP), a versatile method for producing specialized polymers with controlled architectures.

Catalyst Development

The compound shows potential applications in catalyst development:

  • Ligand Design: As a precursor for ligands in transition metal catalysis

  • Chiral Auxiliary: For stereoselective transformations

  • Phase-Transfer Catalysts: When modified with appropriate functional groups

Comparative Analysis with Related Compounds

Understanding the properties of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine in the context of similar compounds provides valuable insights into its unique characteristics and potential applications.

Structural Comparisons

CompoundKey Structural DifferencesImpact on Properties
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amineContains ethoxypropyl instead of isopropyl groupIncreased chain length enhances flexibility; ethoxy group increases polarity and hydrogen bonding capability
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amineContains piperidine ring systemMore complex 3D structure; additional nitrogen increases basicity and hydrogen bonding capabilities
N-{2-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamideMore complex amide and piperazine functionalitiesSignificantly more hydrogen bond donors/acceptors; greater potential for biological activity

Reactivity Differences

The isopropyl group in {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine introduces distinctive steric effects that influence reactivity. Compared to compounds with linear alkyl chains, the branched isopropyl group creates a more sterically hindered environment around the nitrogen atom.

This steric hindrance generally results in:

  • Decreased nucleophilicity of the nitrogen atom

  • Higher selectivity in reactions with electrophiles

  • Greater resistance to oxidation

  • Different conformational preferences affecting molecular recognition

In contrast, compounds with ethoxypropyl groups typically demonstrate enhanced solubility in polar solvents and greater conformational flexibility, potentially leading to different reaction kinetics and selectivity profiles.

Application Differences

The structural differences translate to distinct application profiles:

  • {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine may be particularly suited for applications requiring moderate steric bulk and limited hydrogen bonding

  • Compounds with ethoxy substituents may perform better in applications requiring enhanced solubility in polar media

  • More complex derivatives containing piperazine rings and fluorophenyl groups offer greater potential for specific receptor interactions in pharmaceutical applications

Future Research Directions

The unique structural features of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine suggest several promising avenues for future investigation.

Methodological Developments

  • Stereoselective Synthesis: Development of methods to selectively produce exo- or endo-isomers

  • Green Chemistry Approaches: Exploration of more environmentally friendly synthetic routes

  • Flow Chemistry Applications: Optimization of continuous processes for more efficient production

Application Exploration

  • Medicinal Chemistry: Investigation of derivatives as scaffolds for drug development

  • Materials Science: Exploration of the compound's potential in specialized polymer development

  • Asymmetric Catalysis: Development of chiral derivatives for stereoselective transformations

  • Supramolecular Chemistry: Investigation of the compound's ability to form organized assemblies

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